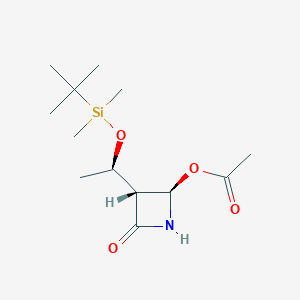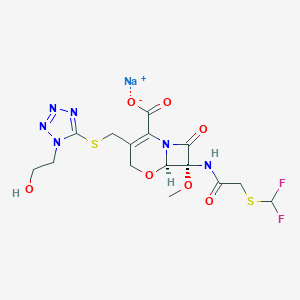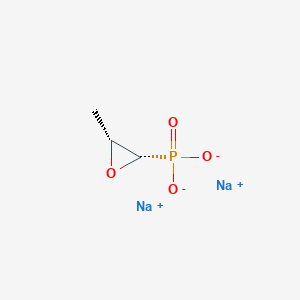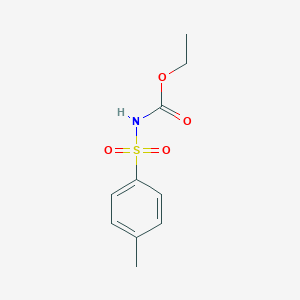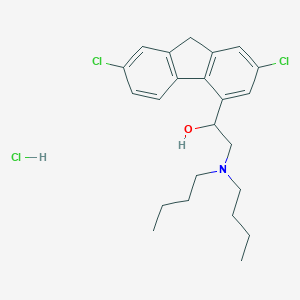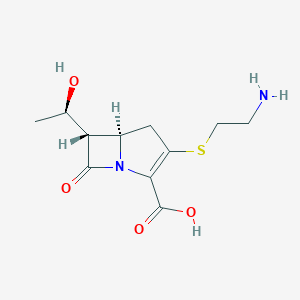
Ivermectin
Descripción general
Descripción
Ivermectin is an antiparasitic drug used to treat various types of worm infections, including river blindness (onchocerciasis) and intestinal infection from threadworms (strongyloidiasis) . It is also used in veterinary medicine to prevent and treat heartworm and acariasis . Ivermectin works by interfering with the nerve and muscle functions of worms, paralyzing and killing them .
Synthesis Analysis
Ivermectin is synthesized by chemical hydrogenation of a specific double bond at C22-C23 in the polyketide macrolides avermectins B1a and B1b, broad-spectrum antiparasitic agents isolated from the soil bacterium Streptomyces avermitilis . The synthesis of ivermectin derivatives has been reported, with modifications at the C13 position leading to unexpected rearrangement of the oxahydrindene (hexahydrobenzofuran) unit of the macrolide ring .
Molecular Structure Analysis
Ivermectin’s molecular structure involves binding to ligand-gated ion channel receptors including glutamate, GABA, and glycine . At higher concentrations, ivermectin also acts as an allosteric modulator of ion channels found in host central nervous systems .
Chemical Reactions Analysis
Ivermectin undergoes various chemical reactions in the body. It is metabolized in the liver by the cytochrome P450 system . The metabolites of ivermectin have been identified in humans, including demethylated (M1) and hydroxylated (M3) ivermectin .
Physical And Chemical Properties Analysis
Ivermectin is highly lipophilic, which allows it to accumulate in fat tissues, causing its long-term existence in the body . It has rapid oral absorption, is widely distributed in the body, and is excreted almost exclusively in feces .
Aplicaciones Científicas De Investigación
Antiviral Activity
Ivermectin B1a has been studied for its antiviral activity against a broad range of viruses, including dengue, West Nile Virus, Venezuelan equine encephalitis virus, influenza, and SARS-CoV-2 .
Anticancer Potential
Recent studies suggest that Ivermectin also possesses anticancer properties .
Antidiabetic Effects
Ivermectin has shown potential in the treatment of several metabolic disorders, including diabetes .
Pesticide Development
Avermectin can be used as a lead compound for the development of pesticides .
Inhibition of Insect Reproduction
It has been found to inhibit reproduction by queens of Solenopsis invicta Buren when fed to laboratory colonies at low concentrations .
Pharmacokinetics Studies
The pharmacokinetic properties of Ivermectin are being investigated to understand its broad-spectrum antiviral activity better, including against SARS-CoV-2 .
Synthesis Strategies
Research into the total synthesis of avermectin B1a has been revisited to control the position and stereochemistry of certain bonds within the compound .
Production Enhancement
Strategies to improve B1a production in industrial strains have been explored, with findings demonstrating increased avermectin B1a:B2a ratio and B1a titer .
Mecanismo De Acción
Safety and Hazards
Ivermectin is generally safe for its approved uses, but it can cause severe encephalopathies in subjects infected with loiasis . Other reported side effects include gastrointestinal distress, dizziness, confusion, vision symptoms, or rash . Overdose can cause nausea, vomiting, diarrhea, hypotension (low blood pressure), allergic reactions (itching and hives), dizziness, ataxia (problems with balance), seizures, coma, and even death .
Direcciones Futuras
The future of ivermectin is still under investigation. While it has been proposed as a possible treatment for COVID-19, the evidence is still inconclusive . Further studies are needed to characterize the pharmacokinetic properties and mosquito-lethal activity of its metabolites . More simple, selective, fast, sensitive, and green chemistry-oriented methods for ivermectin analysis need to be developed .
Propiedades
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSNMRSAGSSBNP-XPNPUAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023181 | |
| Record name | Ivermectin B1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ivermectin B1a | |
CAS RN |
71827-03-7, 70288-86-7, 70161-11-4 | |
| Record name | Ivermectin B1a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71827-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ivermectin B1a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ivermectin B1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ivermectin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IVERMECTIN B1A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ivermectin acts as an agonist for glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization of nerve and muscle cells and subsequent paralysis and death of the parasite. [, ]
A: Unlike traditional insecticides and repellents, Ivermectin's action on GluCls offers a unique mechanism for targeting parasites. []
A: Recent research suggests that Ivermectin may also interact with other molecular targets, including importin α/β1 heterodimer and integrase protein, potentially contributing to its antiviral properties. [, ]
A: Studies indicate that P-gp plays a crucial role in the intestinal secretion of Ivermectin, influencing its distribution and potentially explaining its efficacy against gastrointestinal parasites. []
A: Ivermectin, a mixture of avermectin B1a and B1b, has a molecular formula of C48H74O14 (B1a) and C48H72O14 (B1b). Its molecular weight is 875.09 g/mol (B1a) and 861.07 g/mol (B1b). []
ANone: The provided research papers do not focus on Ivermectin's catalytic properties and applications, suggesting it may not be widely studied in this context.
A: Researchers have used computational tools like the Connectivity Map (cMAP) and data/pathway mining to predict potential targets and downstream effects of Ivermectin, particularly in cancer research. []
ANone: The provided research papers don't delve into the development of Quantitative Structure-Activity Relationship (QSAR) models for Ivermectin.
A: While the provided papers don't offer a detailed analysis of Ivermectin's SAR, they highlight that subtle structural differences between Ivermectin and related compounds like avermectin B1 can result in significant variations in their activity and target specificity. []
A: Research suggests that developing different formulations, such as oral solutions or pastes, can significantly influence the bioavailability and efficacy of Ivermectin. [, ]
A: Ivermectin is readily absorbed after oral administration, extensively metabolized in the liver, and primarily excreted in feces. []
A: Body condition score (BCS) has been shown to influence Ivermectin's pharmacokinetics, with lower BCS potentially leading to increased toxicity. []
A: Co-administration of Ivermectin with dihydroartemisinin-piperaquine, an antimalarial drug, can lead to increased Ivermectin concentrations and enhanced mosquito-lethal effects. []
A: While the provided papers do not extensively cover this topic, the role of P-gp in Ivermectin's intestinal secretion suggests potential for interactions with drug transporters. []
A: Researchers have utilized various in vitro models, including Vero cells infected with SARS-CoV-2, primary macaque hepatocytes infected with Plasmodium cynomolgi, and Caco-2 cells to investigate Ivermectin's antiviral and antiparasitic mechanisms. [, , ]
A: Animal models, including mice infected with Plasmodium berghei, rhesus macaques infected with Plasmodium cynomolgi, cattle, sheep, goats, pigs, and horses, have been crucial in understanding Ivermectin's pharmacokinetics, efficacy, and potential toxicity. [, , , , , ]
A: Yes, Ivermectin resistance has been reported in several parasite species, including Haemonchus contortus, a gastrointestinal nematode affecting livestock. [, , ]
A: Studies suggest that mutations in GluCls, as well as alterations in the expression of certain proteins like complexin, might contribute to Ivermectin resistance. [, ]
A: Research indicates potential cross-resistance between Ivermectin and moxidectin, another anthelmintic drug. Parasites selected for resistance to moxidectin showed reduced sensitivity to Ivermectin. []
A: While generally considered safe, Ivermectin can cause adverse effects, particularly at higher doses or in individuals with specific genetic predispositions. These effects may include neurological symptoms, liver toxicity, and hypersensitivity reactions. [, , , , ]
A: Dogs with a mutation in the MDR-1 gene, leading to P-glycoprotein deficiency, are highly susceptible to Ivermectin toxicity due to impaired drug elimination from the brain. []
A: While the provided papers mainly focus on short-term effects, some studies highlight the importance of long-term monitoring for potential delayed or cumulative adverse effects, particularly in the context of mass drug administration programs. [, ]
A: One study proposed developing an inhaled formulation of Ivermectin to achieve higher drug concentrations in the lungs while minimizing systemic toxicity, particularly for treating respiratory infections. []
ANone: The provided research papers primarily focus on Ivermectin's efficacy and safety, with limited information on specific biomarkers or diagnostic tools associated with its use.
A: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are among the techniques employed for quantifying Ivermectin levels in various matrices. [, ]
A: Research suggests that a substantial portion of topically applied Ivermectin in livestock can be ingested through licking behavior and excreted in feces, potentially increasing the environmental burden and posing risks to non-target organisms. []
A: The provided papers don't offer specific mitigation strategies, but emphasize the need for responsible use and potential exploration of alternative delivery methods to minimize environmental contamination. []
A: While not extensively discussed in the provided papers, one study briefly mentions the use of surface-active agents as solubilizers to improve Ivermectin's solubility in specific formulations. []
ANone: The provided research papers generally focus on the results obtained using various analytical methods but don't delve into the specific validation parameters for each method.
ANone: The provided papers don't offer specific details regarding quality control and assurance measures for Ivermectin production and distribution.
ANone: The provided research papers don't specifically address Ivermectin's potential immunogenicity or its impact on immunological responses.
ANone: The provided research papers don't offer specific information on Ivermectin's potential to induce or inhibit drug-metabolizing enzymes.
ANone: The provided research papers primarily focus on Ivermectin's pharmacological activity and don't offer detailed insights into its biocompatibility or biodegradability.
A: Depending on the specific condition, alternatives to Ivermectin may include other anthelmintics like moxidectin, benzimidazoles (e.g., fenbendazole, albendazole), or topical treatments like permethrin. [, , , ]
A: The cost-effectiveness of different treatment options can vary depending on factors like drug availability, treatment duration, and local healthcare infrastructure. Some studies suggest that topical permethrin might be more cost-effective than oral Ivermectin for treating uncomplicated scabies. []
A: The development of Ivermectin and subsequent research on its applications have been facilitated by collaborations between academic institutions, pharmaceutical companies, and international organizations like the World Health Organization (WHO). [, , , ]
A: Ivermectin, a derivative of avermectin discovered in 1976, emerged as a highly effective antiparasitic agent. Its introduction revolutionized the treatment of onchocerciasis (river blindness) and lymphatic filariasis, significantly reducing the global burden of these debilitating diseases. [, , ]
A: The study of Ivermectin has brought together researchers from diverse fields, including parasitology, pharmacology, entomology, computational chemistry, and clinical medicine, leading to a deeper understanding of its mechanisms of action, potential applications, and limitations. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






